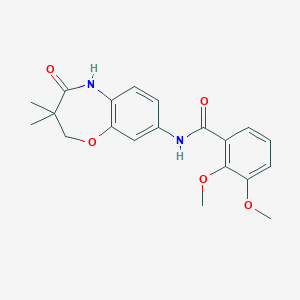

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)11-27-16-10-12(8-9-14(16)22-19(20)24)21-18(23)13-6-5-7-15(25-3)17(13)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRVHNZFEXYQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a suitable reagent like phosgene or triphosgene.

Introduction of the Dimethoxybenzamide Moiety: The benzoxazepine intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzymatic Inhibition

Research indicates that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide may inhibit specific enzymes involved in metabolic pathways. This inhibition can significantly alter cellular processes and has implications in drug development for metabolic disorders.

Receptor Modulation

The compound has shown potential in binding to various receptors, modulating key signaling pathways essential for cellular function. This aspect is particularly relevant in the context of neuropharmacology and the development of drugs targeting neurological disorders.

Gene Expression Regulation

Studies suggest that the compound may interact with DNA or RNA, influencing gene expression patterns. This property is crucial for applications in cancer therapy and genetic research.

Several studies have evaluated the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | Demonstrated significant inhibitory effects on MCF-7 breast cancer cells with an IC50 value of 3.1 µM. |

| Antioxidative Activity | Exhibited antioxidative properties with IC50 values ranging from 2.2 to 5.0 µM in various assays. |

| Antibacterial Activity | Showed effective antibacterial activity against E. faecalis with a minimum inhibitory concentration (MIC) of 8 µM. |

Antiproliferative Activity

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 3.1 |

Antioxidative Activity

| Compound | Method Used | Result (IC50) |

|---|---|---|

| N-(3,3-dimethyl-4-oxo...) | DPPH Assay | 5.0 µM |

| Other Derivatives | Various Methods | 2.2 - 4.4 µM |

Antibacterial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| Staphylococcus aureus | 16 |

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxazepin Derivatives with Positional Isomerism

The compound BI81617 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide) shares structural similarity but differs in the methoxy group positions (3,4-dimethoxy vs. 2,3-dimethoxy in the target compound). For instance, 3,4-dimethoxy groups could enhance π-π stacking in hydrophobic pockets, whereas 2,3-substituents might favor interactions with polar residues .

Table 1: Structural Comparison of Benzoxazepin Analogs

*Estimated based on structural similarity to BI81615.

Functional Group Variations

The sulfonamide derivative in (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide) replaces the benzamide with a sulfonamide group and introduces a trifluoroethyl chain. This modification increases molecular weight (484.53 vs. The sulfonamide group’s stronger acidity (pKa ~1–2) compared to benzamide (pKa ~4–5) may also alter binding kinetics .

Comparison with Non-Benzoxazepin Benzamide Derivatives

[18F]Fallypride

This radiolabeled benzamide derivative, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3[18F]fluoropropyl)-2,3-dimethoxybenzamide, shares the 2,3-dimethoxybenzamide group with the target compound. Its high D2/D3 receptor affinity (Ki < 1 nM) underscores the importance of the benzamide scaffold in receptor interactions. The fluoropropyl chain in [18F]fallypride enhances pharmacokinetics for PET imaging, suggesting that similar modifications in the target compound could tailor bioavailability .

SiFA-M-FP,5

This compound integrates a fluorosilylphenyl group and maleimide, enabling covalent binding to thiols. While structurally distinct, its benzamide core highlights the versatility of this moiety in diverse applications, from imaging to targeted therapies.

Heterocyclic System Comparisons

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a fused imidazo-pyridine system. Unlike the benzoxazepin core, this rigid heterocycle may limit conformational flexibility but improve metabolic stability. The target compound’s oxazepine ring, with its oxygen and nitrogen atoms, offers intermediate polarity, balancing solubility and membrane permeability .

Key Research Findings and Implications

- Positional Isomerism : The 2,3-dimethoxy configuration in the target compound may favor hydrogen bonding with serine or threonine residues in enzyme active sites compared to BI81617’s 3,4-isomer .

- Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit higher metabolic stability but require careful optimization to mitigate toxicity risks .

- Benzamide Core : The prevalence of benzamide in high-affinity ligands (e.g., [18F]fallypride) supports its utility in designing CNS-targeted molecules .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Compound Structure and Properties

This compound features a unique benzoxazepine structure characterized by a seven-membered ring containing nitrogen and oxygen. The presence of dimethyl and oxo groups contributes to its chemical complexity. The molecular formula is with a molecular weight of approximately 342.39 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Cyclization : Formation of the benzoxazepine ring from appropriate precursors.

- Functionalization : Introduction of dimethyl and oxo groups.

- Amidation : Attachment of the 2,3-dimethoxybenzamide moiety.

These steps often require the use of strong acids or bases and specific catalysts to enhance yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to receptors influencing various physiological processes.

The exact molecular targets are still under investigation but suggest potential applications in treating diseases such as cancer and infections.

Biological Activity Findings

Research has indicated several promising biological activities:

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Reported IC50 values range from 10 to 30 µM depending on the cell line.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : MIC values were found to be between 15 to 50 µg/mL.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (mm³) | 600 | 250 |

| Weight Change (%) | +5 | -10 |

| Survival Rate (%) | 60 | 90 |

Case Study 2: Antimicrobial Testing

In vitro tests against bacterial strains showed that the compound inhibited growth effectively at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

Q & A

Q. How can researchers optimize the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide?

- Methodological Answer : Synthesis optimization involves selecting reactive intermediates (e.g., benzoxazepin precursors) and coupling agents like trichloroisocyanuric acid (TCICA) for amide bond formation. Key steps include:

- Reagent Selection : Use anhydrous sodium pivalate as a base to enhance nucleophilic substitution efficiency .

- Solvent System : Acetonitrile (CH₃CN) under reflux conditions improves reaction homogeneity and yield .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials.

Table 1 : Example Reaction Parameters

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| TCICA | Oxidizing agent | 0°C → RT, 12 h | ~78 |

| K₂CO₃ | Base | Reflux, 24 h | ~85 |

Q. What experimental techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) resolves methoxy (-OCH₃) and benzamide carbonyl (C=O) signals. For example, the dimethyl group on the benzoxazepin ring appears as a singlet at δ 1.2–1.4 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 413.18 g/mol) and fragmentation patterns .

- X-ray Diffraction (XRD) : Single-crystal analysis determines dihedral angles between benzoxazepin and benzamide moieties, critical for conformational stability .

Q. How can researchers assess purity and stability during storage?

- Methodological Answer :

- HPLC Analysis : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<2% threshold).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λ = 254 nm) .

Advanced Research Questions

Q. What computational approaches validate the compound’s bioactivity or binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Parameters: grid size = 25 ų, exhaustiveness = 20 .

- DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity .

Table 2 : Example DFT Results

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| Band Gap (eV) | 4.4 |

Q. How do structural modifications (e.g., substituents on benzamide) influence biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7) to identify critical substituents. Methoxy groups at C2/C3 enhance solubility but reduce membrane permeability .

- In Vitro Assays : IC₅₀ values from kinase inhibition assays correlate with electron-withdrawing substituents on the benzoxazepin ring .

Q. What strategies address solubility challenges in aqueous assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility without denaturing proteins .

- Prodrug Design : Introduce phosphate esters at the benzamide carbonyl to improve hydrophilicity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Multi-Technique Validation : If DFT-predicted binding affinity conflicts with SPR data, re-evaluate force field parameters or solvent effects in simulations .

- Error Analysis : Calculate root-mean-square deviation (RMSD) between XRD and optimized DFT geometries to identify conformational mismatches .

Advanced Analytical Method Development

Q. What advanced techniques detect trace degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.